molecular formula C9H8Br2O2 B1313912 Ethyl 3,4-dibromobenzoate CAS No. 60469-88-7

Ethyl 3,4-dibromobenzoate

Cat. No. B1313912
CAS RN: 60469-88-7
M. Wt: 307.97 g/mol
InChI Key: KFYLGKGKNMCPKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 3,4-dibromobenzoate has several physical and chemical properties that make it unique. The compound has a molecular weight of 307.97 g/mol and a density of 1.7±0.1 g/cm3 . It has a boiling point of 331.7±22.0 °C at 760 mmHg . The compound is stable under normal conditions but decomposes when exposed to heat, light, or moisture.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, Ethyl 3,4-dibromobenzoate serves as a precursor for synthesizing various biologically active compounds. Its dibromobenzoate core is structurally significant in the development of new pharmaceuticals, particularly in the creation of small heterocyclic molecules that are prevalent in drug design .

Drug Development

Ethyl 3,4-dibromobenzoate: may not have direct applications in drug development, but its structural analog, Ethyl 3,4-dihydroxybenzoate , has shown promise in potentiating antibiotic activity against drug-resistant bacteria by inhibiting efflux pumps . This suggests that modifications of Ethyl 3,4-dibromobenzoate could lead to new discoveries in this field.

Safety and Hazards

Ethyl 3,4-dibromobenzoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

ethyl 3,4-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYLGKGKNMCPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484725
Record name ethyl 3,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dibromobenzoate

CAS RN

60469-88-7
Record name ethyl 3,4-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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